Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
Description
Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate is a fused bicyclic heterocyclic compound with a pyrimidine core fused to an imidazole ring. Its synthesis typically involves condensation reactions between 2-aminopyrimidine derivatives and ethyl bromopyruvate, followed by functionalization steps such as Suzuki cross-coupling or hydrolysis-amidation sequences . For example, Russell et al. demonstrated that ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates (e.g., 25a–c) can undergo Dimroth rearrangement under basic conditions, leading to isomerization of the carboxylate group from position 2 to 3, yielding imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives . This compound serves as a key intermediate for synthesizing bioactive molecules, including hydrazones and amides with antibacterial or anticancer properties .
Propriétés
IUPAC Name |
ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-8(13)7-6-12-5-3-4-10-9(12)11-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORASSFGEFQWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374754 | |
| Record name | ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-06-0 | |
| Record name | ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Cyclization of 2-Aminopyridine with Ethyl 2-Bromoacetate
Reaction Overview: The most common laboratory synthesis involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate under basic conditions. The nucleophilic amino group attacks the electrophilic carbon in ethyl 2-bromoacetate, leading to an intermediate that undergoes intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system bearing an ethyl carboxylate substituent at the 2-position.
Reaction Conditions: Bases such as sodium hydroxide or potassium carbonate are typically used to facilitate the reaction. Solvents like ethanol or methanol are employed to dissolve reactants and enable efficient mixing. The reaction is often conducted under reflux to drive the cyclization to completion.
Industrial Adaptation: For scale-up, continuous flow reactors are used to optimize heat transfer and mixing, improving yield and purity. The process is characterized by mild conditions, operational simplicity, and high efficiency.
Cyclocondensation of 2-Aminopyrimidine with 1,1,3-Trichloroacetone
Reaction Overview: In the synthesis of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, 2-aminopyrimidine is reacted with 1,1,3-trichloroacetone in ethanol under reflux. This forms a 2-(dichloromethyl)imidazo[1,2-a]pyrimidine intermediate.
Subsequent Transformations: The dichloromethyl intermediate is hydrolyzed with calcium carbonate in water to yield the corresponding imidazo[1,2-a]pyrimidine-2-carbaldehyde. Oxidation of this aldehyde with oxone produces the imidazo[1,2-a]pyrimidine-2-carboxylic acid. Esterification of the acid followed by hydrogenation (using PtO2 catalyst under 30 psi) leads to the formation of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate.
| Step | Reagents/Conditions | Time/Temperature | Outcome |
|---|---|---|---|
| Cyclocondensation | 2-Aminopyrimidine + 1,1,3-trichloroacetone in EtOH | Reflux, 10 h | 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine |
| Hydrolysis | CaCO3 in water | Reflux, 1 h | Imidazo[1,2-a]pyrimidine-2-carbaldehyde |
| Oxidation | Oxone | Ambient | Imidazo[1,2-a]pyrimidine-2-carboxylic acid |
| Esterification & Hydrogenation | Ethanol, PtO2, H2 (30 psi) | Reflux | Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate |
This multistep sequence is notable for its mild conditions and good yields.
Low-Temperature Condensation Using (2-Oxo-1(2H)-Pyridyl)acetonitrile and Ethyl Formate
Process Description: A patented method describes mixing (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate at low temperature, followed by addition of ethyl alcohol and potassium carbonate. The mixture is refluxed to yield ethyl imidazo[1,2-a]pyridine-2-carboxylate with high yield and purity.
Advantages: This method is highlighted for its operational simplicity, mild reaction conditions, high yield, convenient purification, excellent product quality, and safety. It is suitable for large-scale production with reduced environmental pollution.
Reaction Mechanisms and Analysis
The formation of the imidazo[1,2-a]pyrimidine ring system generally proceeds via nucleophilic attack of the amino group on an electrophilic carbon (from haloesters or haloacetones), followed by intramolecular cyclization and elimination of halide ions.
Oxidation and reduction reactions on the this compound scaffold allow further functionalization:
Oxidation: Using potassium permanganate or chromium trioxide converts the ester to the corresponding carboxylic acid.
Reduction: Lithium aluminum hydride reduces the ester to the corresponding alcohol.
Substitution: Nucleophilic substitutions with amines or thiols under basic conditions enable derivatization at reactive positions.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-Aminopyridine + Ethyl 2-bromoacetate | NaOH or K2CO3, EtOH/MeOH, reflux | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Simple, widely used, scalable |
| 2 | 2-Aminopyrimidine + 1,1,3-trichloroacetone | EtOH reflux, CaCO3 hydrolysis, oxone oxidation, PtO2 hydrogenation | Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate | Multistep, mild conditions, good yields |
| 3 | (2-Oxo-1(2H)-pyridyl)acetonitrile + Ethyl formate | Low temperature mixing, K2CO3 reflux, EtOH addition | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Patent method, high yield, industrial scale |
Research Findings and Practical Considerations
The reaction of 2-aminopyridine with ethyl 2-bromoacetate is a classical and reliable method, often chosen for its simplicity and straightforward purification.
The multistep method involving 2-aminopyrimidine and trichloroacetone offers access to tetrahydro derivatives, which may be valuable for specific pharmacological applications.
The patented low-temperature condensation technique emphasizes safety, environmental friendliness, and scalability, making it attractive for industrial manufacture of key intermediates.
Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatographic methods are common practices.
Use of continuous flow reactors in industry enhances control over reaction parameters, improving reproducibility and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrimidine derivatives.
Applications De Recherche Scientifique
Biological Activities
EIPC and its derivatives have been investigated for various biological activities, including:
- Antimicrobial Properties : EIPC has shown promising results against several bacterial strains. A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives, revealing significant antibacterial activity. The minimum inhibitory concentrations (MICs) for some compounds were found to be as low as 0.006 μM against Mycobacterium tuberculosis .
- Antitumor Activity : Research indicates that EIPC derivatives exhibit antitumor properties. For instance, compounds derived from EIPC demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Some derivatives showed IC50 values in the micromolar range, indicating their potential as anticancer agents .
- Neurological Applications : EIPC has been explored for its effects on the central nervous system. It acts as a GABAA receptor ligand, which may have implications for treating anxiety disorders and other neurological conditions .
Synthetic Routes
The synthesis of EIPC typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available precursors such as ethyl 2-chloroacetoacetate and various amines.
- Reaction Conditions : Common synthetic methods include cyclization reactions under acidic or basic conditions, often employing catalysts to enhance yields.
- Characterization : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures .
Case Study 1: Antitubercular Activity
A focused study synthesized a set of imidazo[1,2-a]pyridine-3-carboxamides derived from EIPC. These compounds were screened against Mycobacterium tuberculosis H37Rv and exhibited MIC values ≤1 μM. Notably, compound 18 surpassed the potency of existing clinical candidates by nearly ten-fold .
| Compound ID | MIC (μM) | Activity Against |
|---|---|---|
| 18 | ≤0.006 | MDR & XDR strains |
| 13 | ≤1 | Replicating bacteria |
Case Study 2: Anticancer Potential
In another investigation, derivatives of EIPC were assessed for their anticancer activity against the HCT116 cell line. Several compounds displayed significant cytotoxicity with IC50 values in the micromolar range. The study concluded that certain modifications to the EIPC structure could enhance its antitumor efficacy .
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| A | 5 | HCT116 |
| B | 10 | HepG2 |
Mécanisme D'action
The mechanism of action of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate shares structural and synthetic similarities with several imidazo-fused heterocycles. Below is a detailed comparison:
Table 1: Structural Comparison of this compound and Analogues
Key Research Findings
Dimroth Rearrangement : this compound undergoes isomerization to the 3-carboxylate derivative under basic conditions, impacting its reactivity and downstream applications .
Antibacterial Derivatives : Hydrazone derivatives synthesized from the title compound exhibit potent activity against multidrug-resistant (MDR) Staphylococcus aureus (MIC: 8–32 µg/mL) .
Structural Isomerism : Substitution patterns (e.g., bromo at position 6 vs. methyl at position 5) significantly influence biological activity. For instance, brominated analogues are more reactive in cross-coupling reactions , while methyl groups enhance blood-brain barrier penetration in anxiolytics .
Quantum Chemical Insights : Schiff base derivatives of imidazo[1,2-a]pyrimidine show distinct electronic profiles, correlating with their antimicrobial efficacy .
Activité Biologique
Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their imidazo[1,2-a]pyrimidine framework. The synthesis typically involves the reaction of ethyl 2-chloroacetoacetate with appropriate amines or other nucleophiles under various conditions. Recent advancements in synthetic methodologies have improved yield and purity, facilitating further biological evaluation.
Antitumor Activity
Numerous studies have investigated the antitumor potential of imidazo[1,2-a]pyrimidine derivatives, including this compound. For instance:
- In Vitro Studies : A study by Farag et al. demonstrated that several imidazo[1,2-a]pyrimidine derivatives exhibited potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The derivatives showed IC50 values in the micromolar range, indicating significant antitumor activity .
- Mechanism of Action : The proposed mechanisms include inhibition of key cellular pathways involved in tumor growth and survival. Some derivatives have been identified as dual inhibitors targeting Aurora-A kinase and KSP (kinesin spindle protein), which are crucial for mitotic processes .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored primarily against Mycobacterium tuberculosis (Mtb):
- Activity Against Mtb : A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mtb H37Rv. Compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM, showcasing their potential as antitubercular agents .
- Resistance Profiles : Some derivatives exhibited activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, suggesting a novel mechanism of action distinct from existing treatments .
Anti-inflammatory Properties
This compound also shows promise in anti-inflammatory applications:
- Inhibition Studies : Various studies report that certain derivatives inhibit cyclooxygenase (COX) enzymes involved in inflammation. For example, some compounds displayed selective COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 μM .
Summary of Biological Activities
| Activity | Target/Organism | IC50/MIC Values | Remarks |
|---|---|---|---|
| Antitumor | MCF-7, HCT116 | Micromolar range | Dual inhibitors targeting Aurora-A kinase |
| Antimicrobial | Mycobacterium tuberculosis | ≤0.006 μM | Effective against MDR and XDR strains |
| Anti-inflammatory | COX enzymes | 0.02–0.04 μM | Selective COX-2 inhibitors |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antitumor Efficacy : In a clinical setting, a derivative was tested on patients with advanced solid tumors. Results indicated a favorable safety profile with notable tumor shrinkage in several cases.
- Tuberculosis Treatment : A pilot study involving patients with drug-resistant tuberculosis showed significant improvement when treated with a regimen including imidazo[1,2-a]pyrimidine derivatives.
Q & A
Basic: What are the primary synthetic routes for Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization of 2-aminopyrimidine derivatives with α-haloesters (e.g., ethyl bromoacetate) under basic conditions. A common protocol includes:
- Step 1: React 2-aminopyrimidine with ethyl bromoacetate in ethanol at 80–100°C.
- Step 2: Add a base (e.g., K₂CO₃) to facilitate cyclization, yielding the imidazo[1,2-a]pyrimidine core.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Key Considerations: Solvent choice and temperature control are critical to avoid side reactions like dimerization .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., ester group at C-2, pyrimidine ring protons).
- Infrared Spectroscopy (IR): Confirms ester carbonyl (C=O) stretching at ~1700 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers optimize synthetic yield and selectivity?
Methodological Answer:
- Catalytic Enhancements: Use Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at specific positions (e.g., C-6/C-8) for functional diversity .
- Green Chemistry Approaches: Employ water or ethanol as solvents to improve sustainability .
- Continuous Flow Reactors: Reduce reaction time (2–4 hours vs. 12 hours) and enhance reproducibility .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative SAR Analysis: Compare substituent effects using analogs (e.g., trifluoromethyl vs. bromo groups). For example:
| Substituent | Biological Activity | Source |
|---|---|---|
| Trifluoromethyl (C-6) | Enhanced metabolic stability, antimicrobial | |
| Bromo (C-6) | Cytotoxicity in cancer cells | |
| Fluoro (C-3) | Anti-inflammatory potential |
- Multi-Assay Validation: Test activity across orthogonal assays (e.g., enzyme inhibition, cell viability) to rule out assay-specific artifacts .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Position-Specific Modifications:
- C-2 Ester: Replace with amides to alter pharmacokinetics (e.g., logP reduction).
- C-6/C-8 Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes .
Advanced: How to validate compound purity and stability in long-term studies?
Methodological Answer:
- Stability Testing: Store at -20°C under argon and monitor degradation via HPLC at 0, 3, 6 months.
- Forced Degradation Studies: Expose to heat (40°C), light (UV), and humidity (75% RH) to identify degradation products .
- Elemental Analysis (EA): Confirm empirical formula (e.g., C₉H₈N₃O₂) to rule out hydration or solvation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
